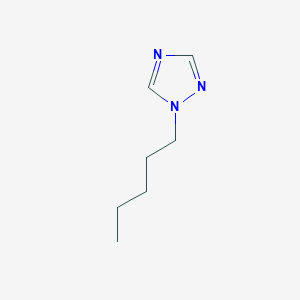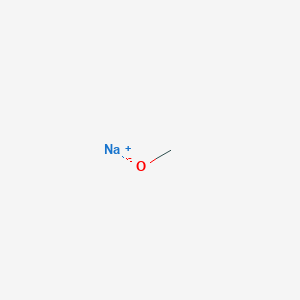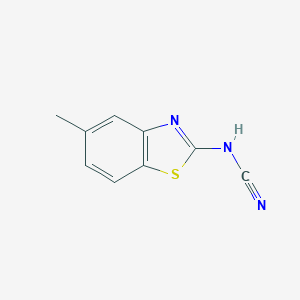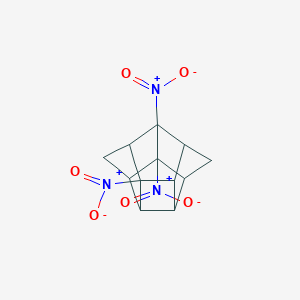![molecular formula C13H16N2 B050417 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117644-50-5](/img/structure/B50417.png)
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole, also known as MTAB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTAB is a derivative of benzimidazole and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as dopamine, serotonin, and GABA. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been shown to interact with ion channels and receptors in the brain.
Efectos Bioquímicos Y Fisiológicos
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to anxiolytic and anticonvulsant effects. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been shown to decrease the levels of glutamate, which can have neuroprotective effects. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to be well-tolerated in animal studies.
However, there are also some limitations to using 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the exact mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood, which can make it challenging to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One potential direction is to further investigate its potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and to design experiments that target specific pathways. Finally, more studies are needed to determine the long-term effects of 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and its potential side effects.
Conclusion:
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects, and has been investigated as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. While there are some limitations to using 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole in lab experiments, it has several advantages and is a promising area of research for the future.
Métodos De Síntesis
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be synthesized using a multi-step process that involves the reaction of 2-aminobenzimidazole with methyl acrylate, followed by reduction with sodium borohydride. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects. 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has also been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and depression. Additionally, 7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole has been shown to have anti-inflammatory and antioxidant properties.
Propiedades
Número CAS |
117644-50-5 |
|---|---|
Nombre del producto |
7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
7-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C13H16N2/c1-10-5-4-8-15-12-7-3-2-6-11(12)14-13(15)9-10/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Clave InChI |
SHPGULKVVYVOPM-UHFFFAOYSA-N |
SMILES |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
SMILES canónico |
CC1CCCN2C(=NC3=CC=CC=C32)C1 |
Sinónimos |
6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-7-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)











